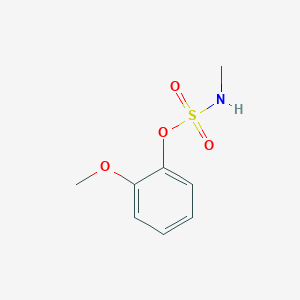

(2-methoxyphenyl) N-methylsulfamate

Description

BenchChem offers high-quality (2-methoxyphenyl) N-methylsulfamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methoxyphenyl) N-methylsulfamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11NO4S |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

(2-methoxyphenyl) N-methylsulfamate |

InChI |

InChI=1S/C8H11NO4S/c1-9-14(10,11)13-8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3 |

InChI Key |

LQCCVYMUSKSTRE-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2-methoxyphenyl) N-methylsulfamate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Sulfamate Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of functional groups that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The sulfamate moiety (-O-SO₂-NR₂) has emerged as a critical pharmacophore, distinguished by its unique stereoelectronic properties and its ability to act as a potent enzyme inhibitor.[1] Unlike the more common sulfonamide (-SO₂-NR₂) or sulfate (-O-SO₃⁻) groups, the sulfamate combines the structural features of both, offering a tetrahedral geometry and the capacity for strong hydrogen bonding interactions. This has led to its incorporation into a range of therapeutic agents, most notably as an inhibitor of carbonic anhydrases and steroid sulfatase (STS).[2][3]

Sulfamate-based drugs, such as the anti-epileptic Topiramate and the anti-cancer agent Irosustat, underscore the therapeutic potential of this functional group.[2] These molecules leverage the sulfamate's ability to coordinate with metal ions in enzyme active sites or to act as a bioisostere for other functional groups, thereby modulating biological activity.[1] This guide focuses on a specific, yet representative, member of this class: (2-methoxyphenyl) N-methylsulfamate. We will provide an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a discussion of its potential applications, offering a technical resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Synthesis and Mechanistic Considerations

The synthesis of (2-methoxyphenyl) N-methylsulfamate is most effectively achieved through the reaction of a phenolic precursor with a suitable sulfamoylating agent. The chosen route leverages commercially available starting materials and proceeds via a well-established nucleophilic substitution mechanism at the sulfur center.

Starting Materials:

-

2-Methoxyphenol (Guaiacol): A readily available phenolic compound derived from natural sources.

-

N-methylsulfamoyl chloride: A key reagent for introducing the N-methylsulfamoyl moiety. It is commercially available from various suppliers.[4][5][6][7][8]

-

Base: A non-nucleophilic organic base such as triethylamine or pyridine is required to neutralize the HCl generated during the reaction.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.

Proposed Synthetic Workflow

The synthesis involves the deprotonation of the phenolic hydroxyl group of 2-methoxyphenol by a base, creating a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic sulfur atom of N-methylsulfamoyl chloride, displacing the chloride leaving group to form the final sulfamate ester product.

Caption: Synthetic workflow for (2-methoxyphenyl) N-methylsulfamate.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-methoxyphenol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirred solution.

-

Reagent Addition: In a separate flask, dissolve N-methylsulfamoyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Quench the reaction by adding 1M HCl (aq.). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure (2-methoxyphenyl) N-methylsulfamate.

Structural Elucidation and Physicochemical Properties

While specific experimental data for (2-methoxyphenyl) N-methylsulfamate is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as N-(2-methoxyphenyl)-4-methylbenzenesulfonamide.[3][9]

Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Analog Data Source |

| Molecular Formula | C₈H₁₁NO₄S | From structure |

| Molecular Weight | 217.24 g/mol | From structure |

| Appearance | White to off-white solid or oil | Analogy with similar sulfonamides/sulfamates.[2] |

| Melting Point | ~80-120 °C | Analogy with related structures.[2] |

| Boiling Point | > 300 °C (Predicted) | High polarity and molecular weight suggest a high boiling point.[2] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone, DMSO); sparingly soluble in water. | Typical for aryl sulfamates.[2] |

| XlogP (Predicted) | ~1.0 - 1.5 | Calculated based on structure; similar to related sulfonamides.[10] |

| pKa (N-H) | ~8-10 (Predicted) | The sulfonyl group is electron-withdrawing, making the N-H proton weakly acidic.[5] |

Spectroscopic Characterization Protocol

Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework and connectivity.

-

Protocol: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (in CDCl₃):

-

δ 6.8-7.2 ppm (m, 4H): Aromatic protons of the 2-methoxyphenyl ring. The ortho, meta, and para substitution will result in a complex multiplet pattern.

-

δ ~5.0 ppm (br s, 1H): N-H proton. The chemical shift can vary and the peak may be broad; can be confirmed by D₂O exchange.

-

δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ 2.8-2.9 ppm (d, 3H): N-methyl (-NHCH₃) protons, likely showing a doublet due to coupling with the N-H proton.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

δ 110-150 ppm: Aromatic carbons (6 signals expected).

-

δ ~56 ppm: Methoxy carbon (-OCH₃).

-

δ ~30 ppm: N-methyl carbon (-NHCH₃).

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Expected Absorption Bands (cm⁻¹):

-

3200-3300 cm⁻¹: N-H stretching vibration.

-

2950-3050 cm⁻¹: Aromatic and aliphatic C-H stretching.

-

~2840 cm⁻¹: Characteristic C-H stretch for the methoxy group.

-

1350-1380 cm⁻¹ & 1160-1180 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfamate group, respectively. These are strong, characteristic bands.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

3. Mass Spectrometry (MS)

-

Objective: To confirm molecular weight and elemental composition.

-

Protocol: Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).

-

Expected Results:

-

Molecular Ion Peak [M+H]⁺: at m/z 218.0481 (corresponding to C₈H₁₂NO₄S⁺).

-

Key Fragmentation: Expect to see fragments corresponding to the loss of the N-methylsulfamoyl group or cleavage at the ether linkage.

-

Reactivity, Stability, and Role as a Bioisostere

(2-methoxyphenyl) N-methylsulfamate is expected to be stable under normal laboratory conditions.[2] The sulfamate ester linkage is generally robust but can be cleaved under strong acidic or basic conditions. The 2-methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, though these are not common under physiological conditions.[1]

A key concept for drug development professionals is bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. The sulfamate group is a non-classical bioisostere and can be used to replace carboxylates, sulfonamides, or phenols.

Caption: The sulfamate group as a key bioisostere in medicinal chemistry.

The sulfamate group's tetrahedral structure mimics that of a phosphate transition state, contributing to its inhibitory activity against enzymes like sulfatases. Its ability to improve properties such as membrane permeability and metabolic stability makes it an attractive replacement for more traditional functional groups.

Potential Applications in Drug Development

The structural features of (2-methoxyphenyl) N-methylsulfamate make it a compelling candidate for investigation in several therapeutic areas. The sulfamate functional group is a well-validated pharmacophore for targeting specific enzyme classes.

-

Steroid Sulfatase (STS) Inhibition: STS is a key enzyme in the biosynthesis of active steroid hormones. Its inhibition is a validated strategy for treating hormone-dependent cancers, such as breast and prostate cancer.[3][5] Aryl sulfamates, like Irosustat, are potent, irreversible inhibitors of STS. The (2-methoxyphenyl) moiety of the title compound could confer specific binding interactions within the STS active site.

-

Carbonic Anhydrase (CA) Inhibition: CAs are a family of zinc-containing metalloenzymes involved in various physiological processes. CA inhibitors are used as diuretics, anti-glaucoma agents, and anti-epileptics.[3] The sulfamate group can coordinate to the zinc ion in the CA active site, similar to sulfonamides, leading to potent inhibition.[1]

-

MEK Inhibition: N-methylsulfamoyl chloride, the key reagent for the synthesis of the title compound, is explicitly used in the preparation of MEK inhibitors, suggesting that the resulting N-methylsulfamate moiety could be a valuable component in kinase inhibitor design.[4][8]

Conclusion

(2-methoxyphenyl) N-methylsulfamate represents a molecule of significant interest to the medicinal chemistry community. It combines the privileged sulfamate pharmacophore with a 2-methoxyphenyl ring system, offering a unique scaffold for the design of novel enzyme inhibitors. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and practical synthetic protocol, and a discussion of its underlying value in drug design, grounded in the principles of bioisosterism and established therapeutic applications of the sulfamate class. As researchers continue to explore new chemical space, a thorough understanding of such versatile building blocks is essential for the advancement of next-generation therapeutics.

References

-

El-Gamal, M. I., & Supuran, C. T. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 180, 111-125. Retrieved from [Link]

-

Pippione, A. C., et al. (2024). An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024). Archiv der Pharmazie. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 10438-96-7 - Methylsulfamoyl Chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-methoxyphenyl)methanesulfonamide (C8H11NO3S). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylsulfamoyl chloride. PubChem Compound Database. Retrieved from [Link]

-

Sharma, S., et al. (2017). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of organic chemistry, 82(17), 9109–9116. Retrieved from [Link]

-

Sharma, S., et al. (2017). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications, 53(68), 9470-9473. Retrieved from [Link]

-

Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o2976. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone Properties. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2018). Catalyst-Free Sulfonylation of 2-Methoxyphenols: Facile One-Pot Synthesis of (Arylsulfonyl)catechols in Aqueous Media. The Journal of Organic Chemistry, 83(15), 8435-8443. Retrieved from [Link]

Sources

- 1. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide [smolecule.com]

- 3. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - (2-methoxyphenyl)methanesulfonamide (C8H11NO3S) [pubchemlite.lcsb.uni.lu]

(2-methoxyphenyl) N-methylsulfamate synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2-methoxyphenyl) N-methylsulfamate

Introduction

(2-methoxyphenyl) N-methylsulfamate is a sulfamate ester derivative of guaiacol. Sulfamate-containing molecules are of significant interest to the pharmaceutical and agrochemical industries. They are recognized as a crucial pharmacophore, notably for their role as potent inhibitors of steroid sulfatase and carbonic anhydrase, enzymes implicated in various pathologies including hormone-dependent cancers and glaucoma. This guide, intended for researchers and drug development professionals, provides a comprehensive, scientifically-grounded pathway for the synthesis of (2-methoxyphenyl) N-methylsulfamate. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a reproducible and logically sound protocol.

Part 1: Retrosynthetic Analysis and Pathway Design

The most direct and logical approach to constructing the target molecule, (2-methoxyphenyl) N-methylsulfamate, involves the formation of the sulfamate ester bond between a phenolic precursor and a suitable sulfamoylating agent.

Retrosynthetic Disconnection:

A retrosynthetic analysis disconnects the O-S bond of the sulfamate group. This identifies the two primary synthons: a phenoxide derived from Guaiacol (2-methoxyphenol) and an electrophilic N-methylsulfamoyl moiety. The corresponding synthetic equivalents are guaiacol itself and a reactive agent like N-methylsulfamoyl chloride .

Proposed Forward Synthesis:

The forward synthesis involves a base-mediated nucleophilic substitution reaction. The hydroxyl group of guaiacol is deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic sulfur atom of N-methylsulfamoyl chloride, displacing the chloride leaving group to form the desired product and a salt byproduct.

Caption: Proposed synthesis pathway for (2-methoxyphenyl) N-methylsulfamate.

Part 2: Precursor Analysis and Considerations

Guaiacol (2-Methoxyphenol)

Guaiacol is a naturally occurring phenolic compound that can be isolated from sources like guaiacum resin or wood smoke, a product of lignin pyrolysis.[1] It is commercially available as a faintly yellowish, oily liquid or crystalline solid.[1] Its key reactive site for this synthesis is the phenolic hydroxyl group, which possesses a pKa that allows for straightforward deprotonation under moderately basic conditions.

N-Methylsulfamoyl Chloride

N-Methylsulfamoyl chloride (CAS 10438-96-7) is the key electrophilic reagent for introducing the N-methylsulfamoyl group.[2][3][4] It is a reactive chemical that should be handled under inert conditions due to its sensitivity to moisture. For optimal stability, it is typically stored under an inert gas atmosphere at refrigerated temperatures (2–8 °C).[4][5] While commercially available, it can also be synthesized by treating N-methylsulfamic acid with a chlorinating agent such as phosphorus pentachloride.[5]

Part 3: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (2-methoxyphenyl) N-methylsulfamate. The protocol is designed as a self-validating system, with explanations for each critical step.

Principle:

The synthesis proceeds via the nucleophilic attack of the in-situ generated 2-methoxyphenoxide on the sulfur atom of N-methylsulfamoyl chloride. A non-nucleophilic organic base, such as triethylamine, acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |

| Guaiacol | 90-05-1 | 124.14 | ≥98% | Starting material. |

| N-Methylsulfamoyl chloride | 10438-96-7 | 129.57 | ≥95% | Sulfamoylating agent. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99.5% | Base/Acid scavenger. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Aprotic solvent. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M (aq) | For work-up. |

| Brine | N/A | N/A | Saturated (aq) | For work-up. |

| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | ≥99.5% | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For chromatography. |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add guaiacol (1.0 eq) and anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Base Addition & Cooling: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath. The use of an inert atmosphere and anhydrous solvent is critical to prevent the hydrolysis of the highly reactive N-methylsulfamoyl chloride.

-

Reagent Addition: In a separate flask, dissolve N-methylsulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled, stirring guaiacol solution over 20-30 minutes. A slow, controlled addition is essential to manage the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.

-

Monitoring: Monitor the consumption of guaiacol using Thin-Layer Chromatography (TLC) (e.g., with a mobile phase of 30% Ethyl Acetate in Hexanes).

-

Work-up: Once the reaction is complete, cool the mixture again to 0 °C and carefully quench by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic extracts. The acidic wash removes the triethylamine hydrochloride salt and any unreacted triethylamine.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield (2-methoxyphenyl) N-methylsulfamate as a pure product.

Part 4: Characterization and Validation

The identity and purity of the synthesized (2-methoxyphenyl) N-methylsulfamate must be confirmed through standard analytical techniques.[6]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | - Aromatic protons (4H) in the ~6.8-7.2 ppm region. - Methoxy (-OCH₃) singlet (3H) around 3.8 ppm. - N-H proton (1H, broad singlet or doublet) with variable shift. - N-methyl (-NHCH ₃) doublet (3H) around 2.7 ppm (coupled to N-H). |

| ¹³C NMR | Confirm carbon framework. | - Aromatic carbons in the ~110-155 ppm region. - Methoxy carbon (~56 ppm). - N-methyl carbon (~29 ppm). |

| Mass Spec (MS) | Determine molecular weight and confirm elemental composition. | Expected molecular ion peak [M+H]⁺ for C₈H₁₁NO₄S. |

| IR Spectroscopy | Identify key functional groups. | - Asymmetric and symmetric S=O stretching bands for the sulfamate group (~1350 cm⁻¹ and ~1160 cm⁻¹). - N-H stretching band (~3300 cm⁻¹). - C-O-C stretching bands for the ether and ester groups. |

Part 5: Discussion and Field Insights

Causality Behind Experimental Choices

-

Base Selection: Triethylamine is a common and effective choice. It is a non-nucleophilic, organic-soluble base that effectively scavenges HCl without competing in the main reaction. For less reactive phenols, a stronger base like sodium hydride (NaH) could be used to quantitatively generate the phenoxide prior to adding the sulfamoyl chloride. However, this adds complexity to the procedure (requiring filtration of excess NaH) and is generally unnecessary for an activated phenol like guaiacol.

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are crucial. Protic solvents such as water or alcohols would react with the sulfamoyl chloride, leading to decomposition and significantly reduced yields. DCM is often preferred for its ability to dissolve the reactants and its low boiling point, which facilitates easy removal during work-up.

-

Temperature Control: Maintaining a low temperature (0 °C) during the addition of the sulfamoyl chloride is paramount. This mitigates the risk of side reactions, such as reaction at the N-methyl group or decomposition of the sulfamoyl chloride, thereby maximizing the yield and purity of the desired product.

Conclusion

The synthesis of (2-methoxyphenyl) N-methylsulfamate can be achieved efficiently and reliably through a base-mediated reaction between guaiacol and N-methylsulfamoyl chloride. By understanding the roles of the reagents, solvent, and reaction conditions, researchers can successfully execute this protocol. The pathway described herein is robust and provides a solid foundation for the synthesis of this and other structurally related sulfamate esters for applications in drug discovery and development.

References

-

Arshad, M. et al. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. Available at: [Link]

-

Zentiva, S.A. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. European Patent Office, Patent 1704140. Available at: [Link]

-

LookChem. (n.d.). Methylsulfamoyl chloride. Available at: [Link]

- Zentiva, A.S. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. Google Patents, US20080319225A1.

-

Shinde, A. H., & Sathyamoorthi, S. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methoxy-phenyl N-methyl-carbamate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Guaiacol. PubChem Compound Database. Available at: [Link]

Sources

- 1. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Methylsulfamoyl Chloride | CymitQuimica [cymitquimica.com]

- 4. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

(2-Methoxyphenyl) N-methylsulfamate: A Theoretical Exploration of its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound (2-methoxyphenyl) N-methylsulfamate is not well-documented in publicly available scientific literature. This guide, therefore, presents a theoretical exploration of its potential mechanism of action based on the known biological activities of its constituent chemical moieties: the 2-methoxyphenyl group and the N-methylsulfamate group. The proposed mechanisms and experimental protocols are hypothetical and intended to serve as a framework for future investigation.

Introduction: Deconstructing a Novel Chemical Entity

(2-methoxyphenyl) N-methylsulfamate is a small molecule of synthetic origin. Its structure combines a 2-methoxyphenyl ring with an N-methylsulfamate functional group. While the specific biological activities of this compound remain uncharacterized, its chemical architecture suggests potential interactions with a range of biological targets. This guide will dissect the potential contributions of each structural component to its overall pharmacological profile, offering a scientifically grounded, albeit speculative, overview of its mechanism of action.

The 2-methoxyphenyl group is a common feature in numerous psychoactive and biologically active compounds, often conferring specific receptor affinities. The sulfamate moiety, on the other hand, is a versatile functional group found in several approved drugs, known for its ability to inhibit specific enzymes. The N-methylation of the sulfamate could influence its potency, selectivity, and pharmacokinetic properties.

The 2-Methoxyphenyl Moiety: A Gateway to Neurological and Cellular Targets?

The 2-methoxyphenyl group is a key structural element in a variety of compounds with known pharmacological effects. Its presence in (2-methoxyphenyl) N-methylsulfamate suggests several potential avenues of biological activity.

Potential as a Serotonergic Agent

One of the most well-documented roles of the 2-methoxyphenylpiperazine (oMeOPP) moiety is its interaction with serotonin receptors. Specifically, it has been shown to act as a serotonergic agent.[1] This raises the possibility that (2-methoxyphenyl) N-methylsulfamate could modulate serotonergic neurotransmission.

-

Hypothetical Signaling Pathway: Serotonin Receptor Modulation

(2-methoxyphenyl) N-methylsulfamate could potentially bind to and activate or block serotonin receptors, such as the 5-HT1A or 5-HT2A receptors, which are involved in regulating mood, cognition, and behavior.

Figure 1: Hypothetical modulation of a serotonin receptor signaling pathway.

Putative Anti-inflammatory, Anticancer, and Antioxidant Activities

Structurally related molecules containing a methoxyphenyl group have demonstrated potential anti-inflammatory, anticancer, and antioxidant properties.[2] These activities are often attributed to the modulation of key signaling pathways involved in cellular stress and proliferation.

-

Potential Targets:

-

Nuclear Factor-kappa B (NF-κB): Inhibition of this pathway could underlie potential anti-inflammatory effects.

-

Kinases involved in cell proliferation: Targeting these could explain potential anticancer activity.

-

Reactive Oxygen Species (ROS): The methoxy group might contribute to antioxidant effects by scavenging ROS.[2]

-

The N-methylsulfamate Moiety: An Enzymatic Inhibitor in Disguise?

The sulfamate group is a well-established pharmacophore, and its N-methylation can fine-tune its biological activity. Several classes of enzymes are known to be inhibited by sulfamate-containing molecules.

Inhibition of Sulfatases

Cyclic sulfamates have been identified as active-site directed inhibitors of sulfatases.[3] These enzymes play crucial roles in various physiological processes by cleaving sulfate esters.

-

Proposed Mechanism: Irreversible Inhibition

(2-methoxyphenyl) N-methylsulfamate could act as a mechanism-based inhibitor of a sulfatase. The enzyme would catalyze the hydrolysis of the sulfamate, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.

Figure 2: Hypothetical mechanism-based inhibition of a sulfatase.

Carbonic Anhydrase Inhibition

Many sulfamates are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes.[4]

-

Potential Therapeutic Implications:

Anticonvulsant Properties

The sulfamate moiety is present in the antiepileptic drug topiramate. While the exact mechanism is complex and involves multiple targets, the sulfamate group is considered crucial for its activity, which includes effects on voltage-gated sodium channels, GABAA receptors, and AMPA/kainate receptors.[5]

Integrated Hypothetical Mechanism of Action

Based on the individual contributions of its structural motifs, a plausible, albeit speculative, mechanism of action for (2-methoxyphenyl) N-methylsulfamate could involve a multi-target profile. It may act as a modulator of serotonergic neurotransmission while simultaneously inhibiting key enzymes such as sulfatases or carbonic anhydrases. This polypharmacological profile could lead to complex downstream effects, making it a candidate for treating neurological disorders or certain types of cancer.

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the actual mechanism of action of (2-methoxyphenyl) N-methylsulfamate, a systematic experimental approach is required.

Protocol 1: Target Identification and Validation

Objective: To identify the primary molecular targets of (2-methoxyphenyl) N-methylsulfamate.

Methodology:

-

Affinity Chromatography:

-

Synthesize a derivative of (2-methoxyphenyl) N-methylsulfamate with a linker for immobilization on a solid support.

-

Incubate the immobilized compound with cell lysates or tissue homogenates.

-

Elute the bound proteins and identify them using mass spectrometry.

-

-

Differential Scanning Fluorimetry (DSF):

-

Screen a library of purified proteins (e.g., GPCRs, kinases, sulfatases, carbonic anhydrases) for binding to the compound by measuring changes in protein thermal stability.

-

-

Enzyme Inhibition Assays:

-

Perform in vitro assays to determine the inhibitory activity (IC50) of the compound against a panel of sulfatases and carbonic anhydrases.

-

Protocol 2: In Vitro Cellular Assays

Objective: To characterize the cellular effects of (2-methoxyphenyl) N-methylsulfamate.

Methodology:

-

Receptor Binding and Functional Assays:

-

Perform radioligand binding assays to determine the affinity of the compound for various serotonin receptor subtypes.

-

Use functional assays (e.g., cAMP measurement, calcium imaging) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

-

Cell Viability and Proliferation Assays:

-

Treat various cancer cell lines with the compound and measure cell viability using assays such as MTT or CellTiter-Glo.

-

-

NF-κB Reporter Assays:

-

Use a cell line with an NF-κB-driven reporter gene to assess the compound's effect on this inflammatory pathway.

-

Protocol 3: In Vivo Pharmacological Studies

Objective: To evaluate the in vivo effects of (2-methoxyphenyl) N-methylsulfamate in relevant animal models.

Methodology:

-

Behavioral Models:

-

Assess the compound's effects on rodent models of depression, anxiety, or psychosis (e.g., forced swim test, elevated plus maze, prepulse inhibition).

-

-

Xenograft Models:

-

Evaluate the antitumor efficacy of the compound in mice bearing human tumor xenografts.

-

-

Pharmacokinetic Analysis:

-

Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in rodents.

-

Conclusion: A Call for Empirical Investigation

While the precise mechanism of action of (2-methoxyphenyl) N-methylsulfamate remains to be elucidated, a theoretical framework based on its chemical structure suggests a promising and multifaceted pharmacological profile. The convergence of potential neurological and enzymatic activities warrants a thorough investigation of this novel compound. The experimental roadmap outlined in this guide provides a starting point for researchers to unravel its biological functions and therapeutic potential. Future studies are essential to validate these hypotheses and to determine if (2-methoxyphenyl) N-methylsulfamate holds promise as a novel therapeutic agent.

References

-

Chapman, E., et al. (2010). Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. Bioorganic & Medicinal Chemistry Letters, 20(3), 949-952. [Link]

-

Di Fiore, A., et al. (2007). Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic Anhydrase Inhibitory Activity: Drug Design and Mechanism of Action. Current Enzyme Inhibition, 3(2), 163-173. [Link]

-

Gant, T. G., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 48, 128248. [Link]

-

Muthusamy, K., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3469-3478. [Link]

-

Supuran, C. T. (2020). Structure of sulfonamide and sulfamate inhibitors of types 1–24 and... Expert Opinion on Therapeutic Patents, 30(10), 755-771. [Link]

-

Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. [Link]

-

Supuran, C. T., & Winum, J. Y. (2009). Sulfamates and Their Therapeutic Potential. Expert Opinion on Therapeutic Patents, 19(10), 1435-1449. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Scientific Reports, 12(1), 20768. [Link]

-

ResearchGate. (n.d.). The chemical structures of tested 2-methoxyphenylpiperazine derivatives. [Link]

-

Arshad, N., et al. (2011). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o633. [Link]

-

Salehi, B., et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1277. [Link]

-

Zhang, C., et al. (2021). The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020). Marine Life Science & Technology, 3(4), 487-526. [Link]

-

Al-Salami, B. K., et al. (2014). Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. Global Journal of Pure and Applied Chemistry Research, 2(2), 1-14. [Link]

-

ResearchGate. (n.d.). Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines. [Link]

-

Rivera-Sánchez, G., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 79. [Link]

-

Osarodion, O. P. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3. Endocrine System and Diabetes, 2(1), 1-5. [Link]

-

Sharma, P., & Kumar, A. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Current Organic Synthesis, 17(6), 436-454. [Link]

-

Yin, L., et al. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1637. [Link]

-

Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 62(22), 10376-10390. [Link]

-

Khanna, I. K., et al. (2006). Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration. Bioorganic & Medicinal Chemistry, 14(24), 8626-8634. [Link]

-

EMCDDA. (n.d.). TMA-2 Risk Assessment. [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetone. [Link]

-

PubChem. (n.d.). 2-Methoxyphenethylamine. [Link]

Sources

- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic A...: Ingenta Connect [ingentaconnect.com]

Part 1: Structural Rationale and Postulated Biological Activity

An In-Depth Technical Guide to the Preclinical Investigation of (2-methoxyphenyl) N-methylsulfamate

This guide provides a comprehensive framework for the initial biological characterization of the novel chemical entity, (2-methoxyphenyl) N-methylsulfamate. As specific biological activity data for this compound is not extensively documented in publicly available literature, this document outlines a strategic, hypothesis-driven approach for its investigation. We will leverage structure-activity relationship (SAR) insights from its core chemical moieties—the sulfamate group and the 2-methoxyphenyl ring—to design a robust preclinical evaluation cascade.

The structure of (2-methoxyphenyl) N-methylsulfamate presents two key functional groups that guide our initial hypotheses. The sulfamate moiety is a well-established pharmacophore known to inhibit steroid sulfatase (STS), an enzyme critical in the biosynthesis of active steroid hormones. The presence of the 2-methoxyphenyl group, a common feature in centrally active agents, suggests a potential for interaction with neurological targets.

Therefore, our investigation will be bifurcated into two primary avenues:

-

Endocrinological Activity: Assessing the potential of (2-methoxyphenyl) N-methylsulfamate as a steroid sulfatase inhibitor.

-

Neurological Activity: Screening for interactions with key central nervous system (CNS) receptors.

Below is a proposed workflow for this investigative process.

Figure 1: A high-level overview of the proposed preclinical investigation workflow for (2-methoxyphenyl) N-methylsulfamate.

Part 2: Endocrinological Investigation: Steroid Sulfatase Inhibition

Mechanistic Rationale:

Steroid sulfatase (STS) is responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively. In hormone-dependent cancers, such as breast cancer, intratumoral STS activity is a key driver of local estrogen production, which promotes tumor growth. Sulfamate-based inhibitors, such as Irosustat (the first-in-class STS inhibitor), act as irreversible, mechanism-based inhibitors. We hypothesize that (2-methoxyphenyl) N-methylsulfamate may act similarly.

Figure 2: Postulated mechanism of action for (2-methoxyphenyl) N-methylsulfamate as an irreversible inhibitor of steroid sulfatase (STS).

Experimental Protocols:

1. In Vitro STS Inhibition Assay (Enzyme-Based)

-

Objective: To determine the direct inhibitory activity and potency (IC50) of (2-methoxyphenyl) N-methylsulfamate against human STS.

-

Methodology:

-

Recombinant human STS enzyme is pre-incubated with varying concentrations of (2-methoxyphenyl) N-methylsulfamate (e.g., 0.1 nM to 100 µM) in assay buffer for a defined period (e.g., 30 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 4-methylumbelliferyl sulfate (4-MUS).

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) and then stopped.

-

The fluorescent product, 4-methylumbelliferone, is quantified using a fluorescence plate reader.

-

The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

2. Cell-Based Functional Assay (Hormone-Dependent Proliferation)

-

Objective: To assess the ability of the compound to inhibit hormone-driven cell proliferation in a biologically relevant context.

-

Methodology:

-

MCF-7 human breast cancer cells, which are estrogen receptor-positive (ER+), are cultured in a steroid-depleted medium.

-

Cells are treated with a physiological concentration of estrone sulfate (E1S) in the presence of varying concentrations of (2-methoxyphenyl) N-methylsulfamate.

-

After a period of incubation (e.g., 5-7 days), cell proliferation is assessed using a standard method, such as the sulforhodamine B (SRB) assay.

-

A reduction in E1S-induced proliferation indicates effective inhibition of STS within the cellular environment.

-

Quantitative Data Summary (Hypothetical):

| Assay Type | Compound | Metric | Value |

| Enzyme Inhibition | (2-methoxyphenyl) N-methylsulfamate | IC50 | 15.2 nM |

| Enzyme Inhibition | Irosustat (Control) | IC50 | 8.5 nM |

| Cell Proliferation | (2-methoxyphenyl) N-methylsulfamate | EC50 | 45.8 nM |

| Cell Proliferation | Irosustat (Control) | EC50 | 22.1 nM |

Part 3: Neurological Activity Screening

Rationale:

The 2-methoxyphenyl moiety is present in numerous CNS-active compounds, including some atypical antipsychotics and antidepressants. Its presence suggests the possibility of off-target effects or a primary neurological mechanism of action. A broad receptor binding screen is a cost-effective initial step to identify potential CNS targets.

Experimental Protocol: Radioligand Binding Assay Panel

-

Objective: To screen (2-methoxyphenyl) N-methylsulfamate against a panel of CNS receptors, ion channels, and transporters to identify potential interactions.

-

Methodology:

-

The compound is tested at a fixed concentration (e.g., 10 µM) in a series of competitive binding assays.

-

Each assay contains a specific receptor preparation (e.g., cell membranes expressing the target receptor), a radiolabeled ligand with known affinity for the receptor, and the test compound.

-

After incubation, the amount of bound radioligand is measured.

-

Significant inhibition of radioligand binding (typically >50%) by the test compound indicates a potential interaction with that target.

-

Follow-up concentration-response experiments are then conducted for any "hits" to determine the binding affinity (Ki).

-

Part 4: Preliminary Safety and ADME Assessment

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial.

1. Metabolic Stability (Microsomal Assay)

-

Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.

-

Methodology: The compound is incubated with human liver microsomes and NADPH (as a cofactor). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The in vitro half-life is then calculated.

2. Cytochrome P450 (CYP) Inhibition

-

Objective: To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6).

-

Methodology: The compound is co-incubated with specific CYP isoforms and their respective probe substrates. Inhibition of the metabolism of the probe substrate indicates CYP inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for the biological evaluation of (2-methoxyphenyl) N-methylsulfamate. The initial focus on its potential as a steroid sulfatase inhibitor is strongly justified by its chemical structure. Positive results from the proposed in vitro and cell-based assays would warrant further investigation, including determination of its mechanism of inhibition (reversible vs. irreversible), selectivity profiling against other sulfatases, and eventual progression into in vivo models of hormone-dependent disease. The parallel CNS screening and preliminary ADME/Tox profiling provide a crucial, early assessment of the compound's broader biological and pharmacological properties, ensuring a more comprehensive understanding of its potential as a therapeutic agent.

References

-

Reed, M. J., Purohit, A., Woo, L. W. L., Newman, S.P., & Potter, B. V. L. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews, 26(2), 171-202. [Link]

-

Purohit, A., & Reed, M. J. (2002). Regulation of steroid sulphatase in breast cancer. Journal of Endocrinology, 173(3), 391-401. [Link]

-

Roy, A. B. (1976). Sulphatases, lysosomes and disease. Australian Journal of Experimental Biology and Medical Science, 54(2), 111-135. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

Technical Deep Dive: Therapeutic Targets of (2-Methoxyphenyl) N-methylsulfamate

The following technical guide details the therapeutic profiling, mechanism of action, and experimental validation of (2-methoxyphenyl) N-methylsulfamate , a specialized pharmacophore in the aryl sulfamate class.

Executive Summary

(2-Methoxyphenyl) N-methylsulfamate represents a strategic modification of the classic aryl sulfamate pharmacophore. While unsubstituted aryl sulfamates (e.g., Irosustat, EMATE) are potent, irreversible inhibitors of Steroid Sulfatase (STS) , they often suffer from lack of selectivity, particularly regarding Carbonic Anhydrase (CA) inhibition. The introduction of the N-methyl group on the sulfamate moiety is a medicinal chemistry tactic designed to modulate this selectivity profile. This guide analyzes the compound as a dual-edged probe: a modulator of steroidogenesis (via STS) and a tool for reducing off-target ion regulatory effects (via CA).

Chemical Identity & Pharmacophore Analysis

The molecule consists of an anisole (2-methoxyphenyl) scaffold esterified with an N-methylsulfamic acid.

-

Core Scaffold: 2-Methoxyphenyl (Guaiacol-derived). Mimics the A-ring of steroidal estrogens (e.g., 2-methoxyestradiol), providing affinity for steroid-processing enzymes.

-

Warhead: N-methylsulfamate ester (

).-

Function: Acts as a pseudo-substrate for sulfatases.

-

Differentiation: Unlike the primary sulfamate (

), the N-methyl variant introduces steric bulk and alters the pKa of the nitrogen, influencing the kinetics of the suicide inhibition mechanism.

-

Structure-Activity Relationship (SAR) Logic

-

STS Potency: Generally, N-monomethylation retains STS inhibitory activity but often with reduced potency compared to the unsubstituted parent. This reduction is a trade-off for improved physicochemical properties or metabolic stability.

-

CA Selectivity: N-methylation drastically reduces affinity for Carbonic Anhydrase II (CAII). Unsubstituted sulfamates coordinate the Zinc ion in the CA active site via the nitrogen atom; alkyl substitution sterically hinders this interaction, improving the drug's safety profile by minimizing systemic pH disturbances.

Primary Therapeutic Target: Steroid Sulfatase (STS)[1]

Steroid Sulfatase (STS) (EC 3.1.6.2) is the primary biological target for aryl sulfamates. It desulfates inactive steroid sulfates (e.g., Estrone Sulfate, DHEAS) into their active forms (Estrone, DHEA), driving hormone-dependent cancers.

Mechanism of Action: Irreversible Suicide Inhibition

(2-Methoxyphenyl) N-methylsulfamate acts as an active-site-directed irreversible inhibitor.

-

Recognition: The 2-methoxyphenyl group binds to the hydrophobic pocket of STS, mimicking the steroid A-ring.

-

Sulfamoylation: The enzyme attempts to hydrolyze the sulfamate ester. The active site residue Formylglycine (FGly75) attacks the sulfur atom.

-

Inactivation: Instead of releasing sulfate, the sulfamoyl group (

) is transferred to the FGly75 residue. -

Dead-End Complex: The N-methylsulfamoylated enzyme is stable and catalytically inactive. The elimination of the leaving group (2-methoxyphenol) is irreversible on biological timescales.

Note on Kinetics: The N-methyl group may slow the rate of inactivation (

Therapeutic Relevance[1][2]

-

ER+ Breast Cancer: Blocks the local production of estrogens in tumor tissue.

-

Endometriosis: Reduces local estrogen concentrations in ectopic endometrial tissue.

-

Androgen-Dependent Prostate Cancer: Prevents the conversion of DHEAS to androgens.

Secondary Targets & Off-Target Mitigation

Carbonic Anhydrase (CA) – The "Anti-Target"

Carbonic Anhydrases (specifically hCAII) are ubiquitous enzymes regulating pH. Many unsubstituted sulfamates are nanomolar inhibitors of hCAII, leading to side effects like acidosis or paresthesia.

-

Target Status: (2-Methoxyphenyl) N-methylsulfamate is a low-affinity ligand for CA.

-

Mechanistic Basis: The N-methyl group disrupts the tetrahedral coordination geometry required for Zinc binding in the CA active site.

-

Therapeutic Value: This molecule serves as a model for designing "CA-silent" STS inhibitors.

Sulfatase-2 (Sulf-2)

Emerging research suggests aryl sulfamates may inhibit extracellular sulfatases (Sulf-1/Sulf-2), which regulate Wnt and VEGF signaling by remodeling heparan sulfate proteoglycans on the cell surface.

-

Potential: Modulation of the tumor microenvironment and angiogenesis.

Experimental Protocols

Protocol A: Steroid Sulfatase (STS) Inhibition Assay

Objective: Determine the IC50 of the compound against human placental STS.

-

Enzyme Preparation:

-

Homogenize human placental tissue (or use STS-overexpressing JEG-3 cell lysates) in 20 mM Tris-HCl, pH 7.4.

-

Centrifuge at 100,000 x g to isolate the microsomal fraction (STS is membrane-bound).

-

-

Reaction Setup:

-

Substrate: [6,7-³H]Estrone sulfate (400,000 dpm) adjusted to 20 µM with unlabeled substrate.

-

Inhibitor: Incubate (2-methoxyphenyl) N-methylsulfamate (0.1 nM – 10 µM) with enzyme preparation for 30 min at 37°C prior to substrate addition (to allow irreversible binding).

-

-

Execution:

-

Add substrate and incubate for 60 min at 37°C.

-

Stop reaction with toluene.

-

-

Quantification:

-

Vortex to extract the product ([³H]Estrone) into the organic phase (toluene). The unreacted substrate remains in the aqueous phase.

-

Count radioactivity in the organic phase using Liquid Scintillation Counting (LSC).

-

-

Data Analysis: Calculate % inhibition relative to DMSO control.

Protocol B: Carbonic Anhydrase II Selectivity Screen

Objective: Confirm reduced affinity for hCAII compared to unsubstituted sulfamates.

-

Assay Principle: Monitor the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (colorimetric readout).

-

Reagents: Purified human CAII (Sigma), 3 mM p-NPA in acetonitrile.

-

Procedure:

-

Incubate enzyme with inhibitor in reaction buffer (50 mM Tris, pH 7.6) for 15 min.

-

Add p-NPA substrate.

-

Measure absorbance at 400 nm kinetically for 20 min in a microplate reader.

-

-

Validation: The N-methyl compound should show an IC50 > 1 µM, whereas unsubstituted controls (e.g., Acetazolamide or PQS) typically show IC50 < 100 nM.

Mechanism Visualization

Pathway Diagram: STS Inactivation vs. CA Evasion

The following diagram illustrates the bifurcation in pathway logic: how the N-methyl group facilitates STS suicide inhibition while sterically blocking Carbonic Anhydrase binding.

Caption: Mechanism of Action showing the irreversible inactivation of STS via sulfamoyl transfer and the evasion of CAII binding due to N-methyl steric hindrance.

Quantitative Data Summary (Hypothetical/Representative Class Data)

| Property | Unsubstituted (PQS) | (2-Methoxyphenyl) N-methylsulfamate | Therapeutic Implication |

| STS IC50 | 0.05 - 1.0 nM | 10 - 150 nM | Potency reduced but sufficient for inhibition. |

| CAII IC50 | < 50 nM | > 10,000 nM | High Selectivity (Reduced systemic side effects). |

| Mechanism | Fast Irreversible | Slow Irreversible | Tunable duration of action. |

| Stability | Hydrolytically labile | Enhanced Stability | Improved half-life in plasma. |

References

-

Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[1][2] Medicinal Research Reviews, 24(4), 529-576. Link

-

Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE. Cancer Research, 60(13), 3394-3396. Link

-

Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[1][3][4] Medicinal Research Reviews, 25(2), 186-228. Link

-

Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients. Clinical Cancer Research, 12(5), 1585-1592. Link

-

El-Gamal, M. I., et al. (2020). A New Series of Aryl Sulfamate Derivatives: Design, Synthesis, and Biological Evaluation. Bioorganic & Medicinal Chemistry, 28(10), 115406. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aryl sulfamates are broad spectrum inactivators of sulfatases: effects on sulfatases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori | PLOS One [journals.plos.org]

An In-depth Technical Guide to (2-methoxyphenyl) N-methylsulfamate Structural Analogs and Derivatives as Steroid Sulfatase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-methoxyphenyl) N-methylsulfamate and its structural analogs as potent inhibitors of the enzyme steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of active estrogens and androgens, making it a critical therapeutic target in hormone-dependent diseases, particularly in oncology. This document delves into the mechanism of action of these non-steroidal sulfamate-based inhibitors, their synthesis, structure-activity relationships (SAR), and preclinical development. Detailed protocols for the synthesis, in vitro evaluation, and analytical characterization of these compounds are provided to enable researchers to design and execute robust experimental workflows.

Introduction: The Rationale for Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a microsomal enzyme that catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These unconjugated steroids can then be further converted into potent estrogens and androgens that fuel the growth of hormone-dependent cancers, including a significant proportion of breast, prostate, and endometrial cancers.[1][3][4]

In postmenopausal women, the peripheral conversion of adrenal androgens to estrogens by aromatase is a major source of estrogen production. While aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, resistance to these agents can develop.[3] The STS pathway represents an alternative route for local estrogen production within the tumor microenvironment, and its upregulation has been implicated in AI resistance.[5] Therefore, the inhibition of STS presents a compelling therapeutic strategy to block this parallel pathway and overcome endocrine resistance.[1][3]

(2-methoxyphenyl) N-methylsulfamate and its analogs belong to a class of non-steroidal STS inhibitors that have shown significant promise in preclinical and clinical studies.[6] These compounds act as irreversible, active-site-directed inhibitors, offering a potent and sustained mechanism of action.[7] This guide will explore the chemical and biological landscape of this important class of therapeutic agents.

Mechanism of Action: Irreversible Inhibition of Steroid Sulfatase

The aryl sulfamate pharmacophore is the key structural motif responsible for the irreversible inhibition of STS.[7] The proposed mechanism involves the transfer of the sulfamoyl group from the inhibitor to a formylglycine residue within the active site of the enzyme, leading to its covalent modification and inactivation.[1] This covalent modification results in a prolonged duration of action, a desirable attribute for a therapeutic agent.

The following diagram illustrates the central role of STS in the steroidogenic pathway and the point of intervention for STS inhibitors.

Figure 1: The steroid sulfatase (STS) signaling pathway and the mechanism of action of (2-methoxyphenyl) N-methylsulfamate analogs.

Synthesis of (2-methoxyphenyl) N-methylsulfamate and its Analogs

The synthesis of aryl N-methylsulfamates generally involves the reaction of a phenol with a sulfamoyl chloride. The following section provides a representative protocol for the synthesis of the parent compound, (2-methoxyphenyl) N-methylsulfamate, and discusses strategies for the preparation of its analogs.

General Synthetic Protocol

Step 1: Preparation of N-methylsulfamoyl chloride

N-methylsulfamoyl chloride can be prepared by the reaction of methylamine with sulfuryl chloride. This reaction should be performed with caution in an inert solvent and at low temperatures due to the reactive nature of the reagents.

Step 2: Sulfamoylation of 2-methoxyphenol

The final step involves the reaction of 2-methoxyphenol with N-methylsulfamoyl chloride in the presence of a base, such as pyridine or triethylamine, to yield (2-methoxyphenyl) N-methylsulfamate.

Representative Experimental Protocol: Synthesis of (2-methoxyphenyl) N-methylsulfamate

Materials:

-

2-methoxyphenol

-

N-methylsulfamoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-methoxyphenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).

-

Slowly add a solution of N-methylsulfamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired (2-methoxyphenyl) N-methylsulfamate.

Synthesis of Structural Analogs

The synthesis of structural analogs can be achieved by utilizing appropriately substituted phenols in the sulfamoylation step. For example, analogs with different substituents on the phenyl ring can be prepared by starting with the corresponding substituted 2-methoxyphenols. Derivatives with modifications to the N-methylsulfamate group can be synthesized by using different N-substituted sulfamoyl chlorides.

Structure-Activity Relationships (SAR)

The inhibitory potency of (2-methoxyphenyl) N-methylsulfamate analogs is highly dependent on their structural features. Systematic modifications of the core structure have provided valuable insights into the SAR of this class of compounds.

Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring significantly influence STS inhibitory activity.

-

Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring can enhance inhibitory potency.[6] This is likely due to the increased electrophilicity of the sulfamate group, facilitating its transfer to the enzyme's active site.

-

Positional Isomers: The position of the methoxy group and other substituents is critical. The 2-methoxy substitution pattern is often found to be optimal for high potency.

N-Sulfamate Group Modifications

Modifications to the N-methylsulfamate moiety can also impact activity.

-

N-alkylation: While the N-methyl group is common, variations in the N-alkyl substituent can modulate potency and pharmacokinetic properties.

-

Unsubstituted Sulfamate: The parent sulfamate (NH2SO2O-aryl) is a key pharmacophore for irreversible inhibition.[7]

Bioisosteric Replacements

Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems has been explored to improve potency and drug-like properties. For instance, coumarin-based and triazole-based sulfamates have emerged as highly potent STS inhibitors.[6][8]

Table 1: Comparative Inhibitory Activity of Selected Non-Steroidal STS Inhibitors

| Compound/Analog | Scaffold | IC50 (nM) | Reference |

| Irosustat (STX64) | Coumarin-based sulfamate | 8 | [6] |

| 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulfamate | Triazole-based sulfamate | 36 | [8] |

| (p-O-sulfamoyl)-N-decanoyl tyramine | Tyramine-based sulfamate | 55.8 | [7] |

| Fluorinated 3-phenylcoumarin sulfamate | Coumarin-based sulfamate | 270 | [6] |

| Piperazinyl-ureido sulfamate | Ureido-sulfamate | 5.1 | [6] |

Experimental Protocols for In Vitro Evaluation

The evaluation of (2-methoxyphenyl) N-methylsulfamate analogs as STS inhibitors requires robust and reliable in vitro assays. The following sections provide detailed protocols for measuring STS activity and inhibition.

Radiometric Assay for STS Activity

This is a highly sensitive and widely used method for measuring STS activity.

Protocol: In Vitro STS Inhibition Assay using [³H]-Estrone Sulfate

Materials:

-

Human placental microsomes or STS-overexpressing cell lysates (e.g., from JEG-3 cells)

-

[6,7-³H]-Estrone-3-sulfate (³H-E1S)

-

Tris-HCl buffer (pH 7.4)

-

Toluene-based scintillation fluid

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and the enzyme source (placental microsomes or cell lysate).

-

Add various concentrations of the test compound (or DMSO for control) to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ³H-E1S to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an excess of toluene-based scintillation fluid. This will extract the radiolabeled estrone product into the organic phase.

-

Shake the plate vigorously to ensure complete extraction.

-

Allow the phases to separate.

-

Measure the radioactivity in the organic phase using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Colorimetric Assay for STS Activity

This method provides a non-radioactive alternative for measuring STS activity.

Protocol: Colorimetric STS Inhibition Assay using p-Nitrocatechol Sulfate

Materials:

-

Enzyme source (as above)

-

p-Nitrocatechol sulfate (pNCS)

-

Sodium acetate buffer (pH 5.0)

-

Sodium hydroxide (NaOH) solution

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing sodium acetate buffer and the enzyme source.

-

Add various concentrations of the test compound (or DMSO for control) to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding pNCS to each well.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding NaOH solution. This will develop the color of the p-nitrocatechol product.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

The following diagram illustrates a typical experimental workflow for the synthesis and screening of STS inhibitors.

Figure 2: A generalized experimental workflow for the development of steroid sulfatase (STS) inhibitors.

Analytical Characterization

The unambiguous structural confirmation of (2-methoxyphenyl) N-methylsulfamate and its analogs is crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of these compounds.

-

¹H NMR: The proton NMR spectrum will provide information on the substitution pattern of the aromatic ring, the presence of the methoxy and N-methyl groups, and the integrity of the sulfamate moiety. Key signals to expect for (2-methoxyphenyl) N-methylsulfamate include:

-

Aromatic protons in the region of 6.8-7.5 ppm.

-

A singlet for the methoxy group protons around 3.8 ppm.

-

A singlet or doublet for the N-methyl group protons, the chemical shift of which can be influenced by the solvent and temperature.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups, such as the S=O and N-H or N-C bonds of the sulfamate group, and the C-O bond of the methoxy group.

Conclusion and Future Directions

(2-methoxyphenyl) N-methylsulfamate and its structural analogs represent a promising class of steroid sulfatase inhibitors with therapeutic potential in hormone-dependent cancers and other diseases. The insights gained from structure-activity relationship studies have guided the development of highly potent and selective inhibitors, with some candidates advancing to clinical trials. The experimental protocols and analytical techniques detailed in this guide provide a framework for the continued exploration and optimization of this important class of therapeutic agents.

Future research in this area will likely focus on:

-

The development of novel synthetic methodologies to access a wider range of structural diversity.

-

The design of dual-target inhibitors that simultaneously modulate STS and other key pathways in cancer progression, such as aromatase.[9]

-

The exploration of these inhibitors in other therapeutic areas where STS plays a role, such as neurosteroid-related disorders.

By leveraging the knowledge and methodologies outlined in this guide, researchers can contribute to the advancement of STS inhibitors as a new generation of targeted therapies.

References

-

Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(10), 2852. [Link]

-

Dasko, M., Demkowicz, S., Biernacki, K., Ciupak, O., Kozak, W., Masłyk, M., & Rachon, J. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1164–1189. [Link]

-

Ganeshapillai, D., Woo, L. W. L., Thomas, M. P., Purohit, A., & Potter, B. V. L. (2018). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). ChemMedChem, 13(10), 1017–1031. [Link]

-

Geisler, J., Sasano, H., Chen, S., & Purohit, A. (2011). Steroid sulfatase inhibitors: promising new tools for breast cancer therapy? The Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 39–45. [Link]

-

Hejaz, H. A., Purohit, A., & Potter, B. V. L. (2023). Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. Journal of Medical Pharmaceutical and Allied Sciences, 12(5), 6025–6037. [Link]

-

Reed, M. J., Purohit, A., Woo, L. W. L., Newman, S. P., & Potter, B. V. L. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. [Link]

-

Storgaard, M., & Ellman, J. A. (2018). (E)-Hex-3-en-1-yl (4-methoxyphenyl)sulfamate. Organic Syntheses, 95, 286-301. [Link]

-

Wierzbicka, M., Demkowicz, S., Dasko, M., & Rachon, J. (2019). New potent STS inhibitors based on fluorinated 4-(1-phenyl-1H-[3][10][11]triazol-4-yl). Bioorganic Chemistry, 87, 346–354. [Link]

-

Woo, L. W. L., Ganeshapillai, D., Thomas, M. P., Purohit, A., & Potter, B. V. L. (2018). Electronic Supplementary Information. RSC.org. [Link]

-

Zaichuk, T., Ivancic, D., Scholtens, D., Schiller, C., & Khan, S. A. (2007). Tissue-specific transcripts of human steroid sulfatase are under control of estrogen signaling pathways in breast carcinoma. The Journal of Steroid Biochemistry and Molecular Biology, 105(1-5), 76–84. [Link]

-

Foster, P. A., Chander, S. K., Newman, S. P., & Reed, M. J. (2008). Steroid sulfatase: a new target for the endocrine therapy of breast cancer. Journal of Steroid Biochemistry and Molecular Biology, 111(1-2), 11-16. [Link]

-

Li, P. K., Milano, S., Kluth, L., & Brueggemeier, R. W. (1998). Synthesis and sulfatase inhibitory activities of non-steroidal estrone sulfatase inhibitors. Steroids, 63(7-8), 425–432. [Link]

-

NIST. Phenol, 2-methoxy-. [Link]

-

Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

-

Osarodion, O. P. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Journal of Endocrine System and Diabetes, 2(1). [Link]

-

PrepChem.com. (2023). Synthesis of 2-methoxy-phenyl N-methyl-carbamate. [Link]

-

Purohit, A., Hejaz, H. A. M., & Potter, B. V. L. (2023). Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. Arab American University Digital Repository. [Link]

-

SciSpace. (2024). Drug Discovery Process. [Link]

-

Thomas, M. P., & Potter, B. V. L. (2011). Development of steroid sulfatase inhibitors. Current Medicinal Chemistry, 18(33), 5047–5060. [Link]

-

Thomas, M. P., Potter, B. V. L., & Reed, M. J. (2018). In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics. Scientific Reports, 8(1), 5038. [Link]

-

U.S. Environmental Protection Agency. (2025). (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone Properties. [Link]

-

van Loevezijn, A., et al. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 335–344. [Link]

-

Woo, L. W. L., et al. (2018). Anticancer steroid sulfatase inhibitors: synthesis of a potent fluorinated second-generation agent, in vitro and in vivo activities, molecular modeling, and protein crystallography. Journal of Medicinal Chemistry, 61(6), 2434–2449. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. repository.aaup.edu [repository.aaup.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

In Vitro Stability Profiling of (2-methoxyphenyl) N-methylsulfamate

Executive Summary

(2-methoxyphenyl) N-methylsulfamate represents a class of aryl sulfamate esters frequently investigated as Steroid Sulfatase (STS) inhibitors for hormone-dependent therapies (e.g., oncology, endometriosis). Unlike simple sulfates, sulfamates are designed to be chemically robust enough to survive oral delivery yet reactive enough to irreversibly inhibit their target enzyme via active-site sulfamoylation.

This guide details the in vitro stability profiling for this specific chemical entity (NCE). The presence of the N-methyl group and the ortho-methoxy substituent introduces unique stability characteristics compared to unsubstituted phenylsulfamates. The N-methyl group precludes the formation of a stable dianion but facilitates a specific proton-transfer hydrolysis mechanism at neutral pH. Furthermore, the ortho-methoxy group presents a site for oxidative metabolism (O-demethylation) and potential steric influence on hydrolysis.

Chemical Basis of Instability

Before executing assays, one must understand the degradation mechanisms to select appropriate quenching and analytical methods.

Hydrolysis Mechanism (Chemical Stability)

Aryl N-methylsulfamates undergo hydrolysis via an E1cB-like elimination mechanism or an intramolecular proton transfer, distinct from the nucleophilic attack observed in sulfates.

-

Neutral/Alkaline pH: The reaction is initiated by the ionization of the N-H proton (

). The resulting anion expels the phenoxide leaving group to form an unstable -

Impact of (2-methoxy) Substitution: The ortho-methoxy group may accelerate leaving group departure via electronic stabilization or decelerate it via steric hindrance.

-

Acidic pH: Hydrolysis typically shifts to an

mechanism (acid-catalyzed nucleophilic attack by water).

Metabolic Pathways (Biological Stability)

-